

In Silico Modeling of 6-Azoniaspiro[5.6]dodecane Interactions: A Technical Guide

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Compound of Interest

Compound Name: 6-Azoniaspiro[5.6]dodecane

Cat. No.: B089609

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Disclaimer: This technical guide outlines a comprehensive in silico workflow for modeling the interactions of **6-Azoniaspiro[5.6]dodecane**. Due to the limited publicly available biological data on this specific compound, this document presents a hypothetical case study where **6-Azoniaspiro[5.6]dodecane** is investigated as a potential inhibitor of the human checkpoint kinase 1 (CHK1), a plausible target for spirocyclic compounds based on existing literature. The quantitative data herein is illustrative and intended to demonstrate the application of various computational methodologies.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can provide novel binding interactions with biological targets. The **6-Azoniaspiro[5.6]dodecane** core represents a unique chemical space with potential for developing novel therapeutics. This guide provides an in-depth technical overview of the computational methodologies used to predict and analyze the interactions of **6-Azoniaspiro[5.6]dodecane** and its derivatives with a selected protein target, human CHK1, a key regulator in the DNA damage response and a target in oncology.

Data Presentation: Predicted Interaction Metrics

The following tables summarize the predicted binding affinities and pharmacokinetic properties of **6-Azoniaspiro[5.6]dodecane** and a series of hypothetical derivatives against human CHK1.

These values were generated using a combination of molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools.

Table 1: Predicted Binding Affinity of **6-Azoniaspiro[5.6]dodecane** Derivatives against Human CHK1

Compound ID	Structure	Predicted Binding Affinity (kcal/mol)	Predicted Ki (nM)
ASD-001	6-Azoniaspiro[5.6]dodecane	-7.2	850
ASD-002	(R)-1-hydroxy-6-azoniaspiro[5.6]dodecane	-7.8	450
ASD-003	(S)-1-hydroxy-6-azoniaspiro[5.6]dodecane	-7.5	620
ASD-004	1-fluoro-6-azoniaspiro[5.6]dodecane	-7.9	410
ASD-005	1-(4-fluorophenyl)-6-azoniaspiro[5.6]dodecane	-9.1	85

Table 2: Predicted ADMET Properties of **6-Azoniaspiro[5.6]dodecane** Derivatives

Compound ID	Molecular Weight (g/mol)	LogP	H-Bond Donors	H-Bond Acceptors	Predicted Oral Bioavailability (%)
ASD-001	168.30	2.1	0	1	85
ASD-002	184.30	1.8	1	2	80
ASD-003	184.30	1.8	1	2	80
ASD-004	186.29	2.2	0	1	88
ASD-005	262.36	3.5	0	1	75

Experimental and Computational Protocols

This section details the methodologies for the key in silico experiments.

Molecular Docking Protocol

- Protein Preparation:
 - The crystal structure of human CHK1 in complex with a known inhibitor (PDB ID: 2E9O) is obtained from the Protein Data Bank.
 - The protein structure is prepared using Schrödinger's Protein Preparation Wizard:
 - Water molecules beyond 5 Å from the ligand are removed.
 - Missing side chains and loops are filled using Prime.
 - Protonation states at pH 7.4 are assigned using Epik.
 - The structure is minimized using the OPLS3e force field.
- Ligand Preparation:
 - The 3D structures of **6-Azoniaspiro[5.6]dodecane** and its derivatives are built using Maestro.

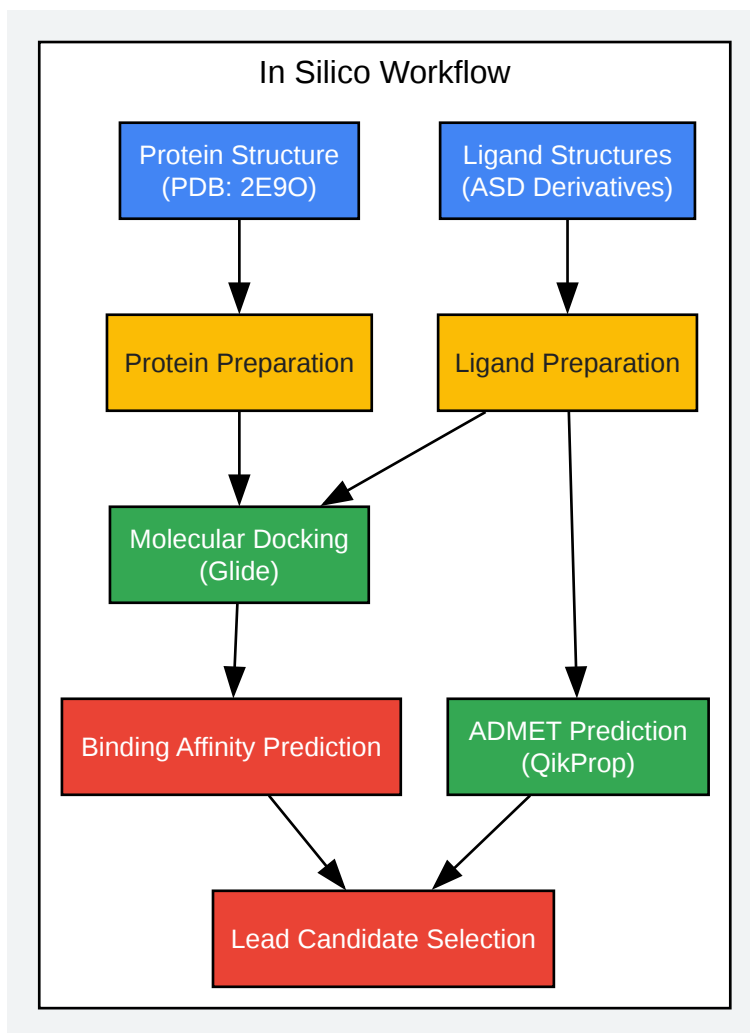
- LigPrep is used to generate low-energy conformers and assign correct protonation states at pH 7.4.
- Grid Generation:
 - A receptor grid is generated using Glide, centered on the co-crystallized ligand in the prepared CHK1 structure. The grid box size is set to 20x20x20 Å.
- Docking and Scoring:
 - The prepared ligands are docked into the receptor grid using Glide in Standard Precision (SP) mode.
 - The top-scoring poses for each ligand are saved for further analysis. The GlideScore is used as the primary metric for binding affinity.

ADMET Prediction Protocol

- Input:
 - The 2D structures of the **6-Azoniaspiro[5.6]dodecane** derivatives are used as input.
- Prediction:
 - The QikProp module in the Schrödinger suite is used to predict a range of pharmaceutically relevant properties.
 - The following key descriptors are calculated: Molecular Weight, LogP (octanol/water partition coefficient), number of hydrogen bond donors and acceptors, and predicted oral bioavailability.

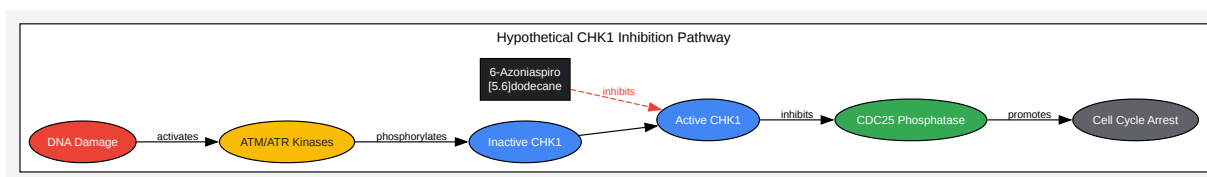
Visualizations

The following diagrams illustrate key conceptual frameworks and workflows in this in silico investigation.



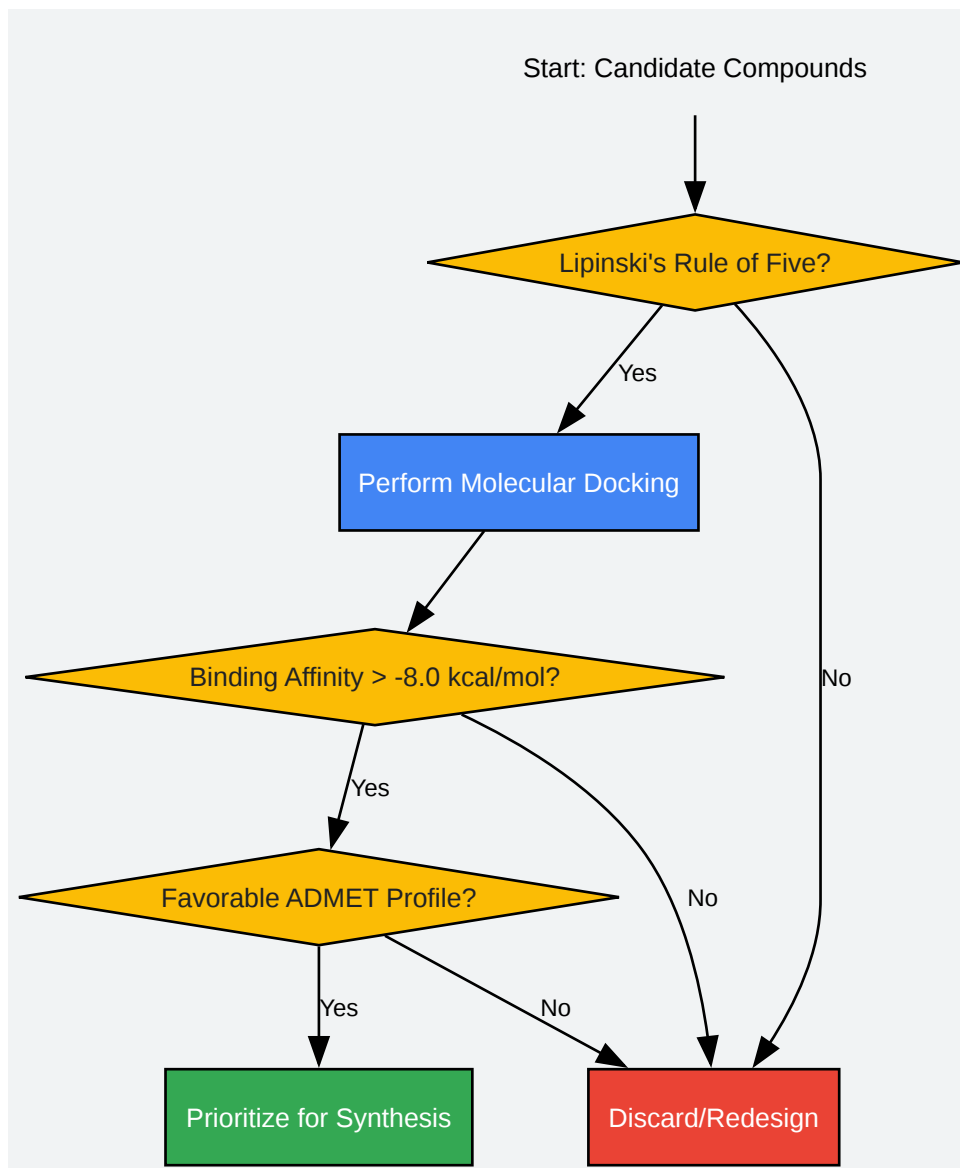
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Caption: A high-level overview of the in silico drug discovery workflow.



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Caption: The proposed mechanism of action for **6-Azoniaspiro[5.6]dodecane**.



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Caption: A decision tree for virtual screening and lead prioritization.

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